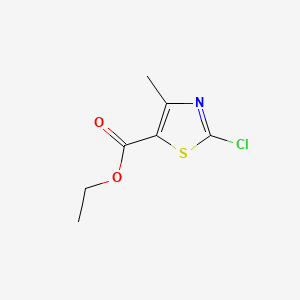

ethyl 2-chloro-4-methylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 2-chloro-4-methylthiazole-5-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

Foreword

As a cornerstone in modern synthetic chemistry, this compound serves as a pivotal intermediate in the development of various pharmaceutical agents.[1][2][3] Its robust thiazole framework is a feature in drugs targeting conditions from hyperuricemia to bacterial infections.[1][3] The unambiguous confirmation of its molecular structure is paramount to ensuring the integrity of downstream processes, from reaction mechanism studies to the quality control of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the scientific rationale behind the selection and integration of various analytical methods. We will explore how data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are synergistically employed to build an irrefutable structural proof, culminating in the gold-standard confirmation by X-ray crystallography.

Molecular Identity and Physicochemical Properties

The initial step in any structural analysis is to gather fundamental data about the compound. This information provides a theoretical framework against which experimental results can be compared.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₂S | [4][5][6] |

| Molecular Weight | 205.66 g/mol | [4][5][6] |

| CAS Number | 7238-62-2 | [4][5] |

| Appearance | Solid; colorless or pale yellow liquid | [4][5] |

| Melting Point | 32-46 °C | [5] |

| Solubility | Soluble in most organic solvents (ethanol, acetone, DMSO) | [5] |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [5] |

(Image of the chemical structure would be placed here in a full document)

The Integrated Spectroscopic Strategy

No single technique provides a complete structural picture. A robust elucidation relies on a workflow that integrates data from multiple orthogonal techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of the atoms.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a dead giveaway, offering immediate confirmation of the presence and number of chlorine or bromine atoms. The fragmentation pattern then acts as a molecular puzzle, allowing us to piece together the core structural motifs.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Data Interpretation & Trustworthiness

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight. Due to the natural abundance of isotopes (³⁵Cl and ³⁷Cl; ³²S and ³⁴S), a characteristic isotopic pattern validates the elemental composition.

-

Molecular Ion (M⁺): The presence of one chlorine atom leads to a distinctive M⁺ to M+2 peak ratio of approximately 3:1.

-

Fragmentation: Thiazole rings are relatively stable, often appearing as abundant molecular ions.[7][8] Key fragmentations arise from the substituents. The proximity of the C4-methyl and C5-carboxylate groups can induce specific rearrangements or "ortho-effects" upon electron impact.[7][8]

Table 2: Predicted MS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Interpretation |

| 205 / 207 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for ¹Cl. |

| 177 / 179 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group (McLafferty rearrangement). |

| 160 / 162 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| 132 / 134 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: If MS provides the blueprint, NMR builds the 3D model. ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. For this molecule, the distinct electronic environments of the ethyl ester, the aromatic methyl group, and the thiazole ring produce a clean, predictable spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Place the tube in the NMR spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is a few minutes.

-

¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (30 minutes to several hours).

Data Interpretation & Trustworthiness

-

¹H NMR: The spectrum is expected to show three distinct signals: a triplet and a quartet for the ethyl group, and a singlet for the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

-

¹³C NMR: The spectrum will show seven unique carbon signals, including the carbonyl carbon of the ester at the far downfield region, carbons of the thiazole ring, and the aliphatic carbons of the methyl and ethyl groups.

Table 3: Predicted NMR Data (in CDCl₃, relative to TMS)

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.70 | Singlet (s) | 3H | Thiazole-CH₃ | |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | |

| ¹³C NMR | ~162 | - | - | C =O (Ester) |

| ~158 | - | - | C 2-Cl (Thiazole) | |

| ~155 | - | - | C 4-CH₃ (Thiazole) | |

| ~118 | - | - | C 5-COO- (Thiazole) | |

| ~61 | - | - | -O-CH₂ -CH₃ | |

| ~17 | - | - | Thiazole-CH₃ | |

| ~14 | - | - | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides rapid and reliable confirmation of the functional groups present in the molecule. The carbonyl stretch of the ester is typically a strong, sharp, and unmistakable absorption. The vibrations of the thiazole ring provide a characteristic "fingerprint" region, confirming the presence of the heterocyclic core.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the interferogram and perform a Fourier transform to generate the IR spectrum (absorbance vs. wavenumber). The process takes less than a minute.

Data Interpretation & Trustworthiness

Each functional group absorbs infrared radiation at a characteristic frequency. The presence of these specific bands provides a self-validating system for functional group assignment.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2980-2900 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1720-1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1610-1580 | Medium-Strong | C=N Stretch | Thiazole Ring |

| ~1550-1480 | Medium-Strong | C=C Stretch | Thiazole Ring |

| ~1250-1150 | Strong | C-O Stretch | Ester |

| ~800-750 | Strong | C-Cl Stretch | Chloro-substituent |

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.

Safety and Handling

As a chlorinated organic compound intended for laboratory use, proper handling is essential.[4] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or vapors.[13]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidants, acids, and alkalis.[5][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

References

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. [Link]

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES - Canadian Science Publishing. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. [Link]

-

¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram - ResearchGate. [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Possible mass fragmentation pattern of compound 3. - ResearchGate. [Link]

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [Link]

-

Safety data sheet. [Link]

-

Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PubMed Central. [Link]

-

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl] - NIH. [Link]

-

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] - PMC - NIH. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 7238-62-2)

Abstract

Ethyl 2-chloro-4-methylthiazole-5-carboxylate, registered under CAS number 7238-62-2, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique trifunctional architecture—comprising a reactive chloro group, a versatile ester moiety, and a biologically significant thiazole core—renders it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its physicochemical properties, spectral characteristics, synthesis, and chemical reactivity. Furthermore, it delves into its practical applications, particularly in drug discovery, supported by detailed experimental protocols and safety guidelines to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The compound's physical state can vary depending on purity and ambient temperature, being described as both a solid and a colorless or pale yellow liquid, which is consistent with its reported melting point range near room temperature.[1][2] It is readily soluble in common organic solvents, including ethanol, acetone, and dimethyl sulfoxide.[1]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 7238-62-2 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂S | [1][2] |

| Molecular Weight | 205.66 g/mol | [1][2] |

| Appearance | Solid or colorless/pale yellow liquid | [1][2] |

| Melting Point | 32-46 °C | [1] |

| Boiling Point | ~116-245 °C | [1] |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [1] |

| InChI Key | VUARUZUFHDNJSY-UHFFFAOYSA-N | [2] |

| Purity (Typical) | 95-97% | [2][3][4] |

Structural Elucidation: A Spectral Perspective

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its spectral characteristics, which are essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The ethyl ester group will present as a quartet around δ 4.2-4.4 ppm (for the -OCH₂- protons) and a corresponding triplet around δ 1.2-1.4 ppm (for the -CH₃ protons). The methyl group attached to the thiazole ring at the C4 position would appear as a sharp singlet further downfield, typically in the δ 2.5-2.7 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ester carbonyl carbon (~160-165 ppm). The carbons of the thiazole ring are expected in the aromatic region, with the C2 carbon bearing the chlorine atom being the most deshielded. Signals for the ethyl group carbons (-OCH₂) and (-CH₃) and the C4-methyl carbon would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorptions would include a strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹, C=N and C=C stretching vibrations from the thiazole ring in the 1600-1450 cm⁻¹ region, and C-H stretching bands around 2900-3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) spectrum would show a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

Synthesis and Reactivity: The Chemist's Toolkit

The strategic importance of this compound stems from its accessibility via established synthetic routes and its predictable reactivity, which allows for controlled molecular elaboration.

Synthetic Pathways

The most common and industrially scalable synthesis involves a two-step sequence starting from readily available materials.[5][6] This method first employs the Hantzsch thiazole synthesis to create the 2-amino precursor, which is then converted to the 2-chloro derivative via a Sandmeyer-type reaction.

Step 1: Hantzsch Thiazole Synthesis. Ethyl 2-amino-4-methylthiazole-5-carboxylate is efficiently prepared in a one-pot reaction from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea.[5]

Step 2: Diazotization and Chlorination. The 2-amino group of the precursor is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite or butyl nitrite) in an acidic medium.[6] This highly reactive intermediate is then treated with a copper(I) chloride catalyst to substitute the diazonium group with chlorine, yielding the final product.[6] The choice of low temperature during diazotization is critical to ensure the stability of the diazonium salt before substitution.

Caption: Key two-step synthesis of the title compound.

Core Reactivity

The synthetic utility of this molecule is governed by the reactivity of its two primary functional groups: the chloro substituent and the ethyl ester.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent ester group activates the C2 position, making the chlorine atom an excellent leaving group. This allows for facile substitution by a wide range of nucleophiles (amines, thiols, alcohols), which is the cornerstone of its application as a scaffold in drug discovery.

-

Ester Group Transformations: The ethyl ester at the C5 position can be readily manipulated. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for molecular diversification.

Caption: Primary reactivity pathways for molecular elaboration.

Applications in Drug Development and Agrochemicals

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] this compound and its derivatives serve as crucial intermediates for synthesizing compounds with a wide spectrum of biological activities.

-

Scaffold for Bioactive Molecules: This compound is a foundational element for building molecules targeting various diseases. Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant potential as antimicrobial and anticancer agents.[7][8][9] The ability to readily modify the 2-position via SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR).

-

Intermediate for Specific APIs: While direct synthesis of a marketed drug from this specific chloro-compound is not widely documented, its bromo-analog is a key intermediate in the synthesis of Febuxostat, a potent drug used for treating gout.[10] The synthetic logic is identical, where the halogen at the C2 position enables a crucial Suzuki coupling reaction to build the final drug structure. This highlights the industrial relevance and strategic value of this class of intermediates.[10]

-

Use in Pesticides: Thiazole derivatives also find applications in the agrochemical industry, contributing to the development of new pesticides.[1]

Caption: Role as a foundational scaffold in synthesis.

Validated Experimental Protocols

The following protocols are representative methodologies for the synthesis of the title compound, based on established chemical literature.[5][6]

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor)

-

Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 eq) in a solvent system of water and THF at a temperature below 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.

-

Bromination: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.

-

Heating and Workup: Heat the reaction mixture to 80 °C for 2 hours. After cooling to room temperature, the product can be isolated via filtration and purified by recrystallization.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.

-

Diazotization: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) and butyl nitrite (1.5 eq) in acetonitrile. Cool this mixture in an ice bath.

-

Addition: Slowly add the solution of the 2-amino-thiazole to the cooled CuCl/butyl nitrite mixture. The temperature should be carefully controlled to remain between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 65 °C until TLC analysis shows complete consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture and perform an aqueous workup by partitioning with ethyl acetate and water. The organic layer is then collected, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.[6]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 7238-62-2. XiXisys. [Link]

-

This compound - 7238-62-2. PPSZ. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. [Link]

-

Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE CAS#: 81449-93-6 [amp.chemicalbook.com]

- 7. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Thiazole Scaffold: From Seminal Discovery to Modern Synthetic Architectures

An In-depth Technical Guide:

Introduction: The Enduring Legacy of a Five-Membered Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, represents one of the most vital structural motifs in the landscape of medicinal chemistry and natural products.[1][2][3] Its unique electronic properties, planar structure, and capacity for diverse functionalization have established it as a "privileged scaffold" in drug discovery.[4] The thiazole core is not merely a synthetic curiosity; it is a cornerstone of life's chemistry, famously embedded within the structures of thiamine (Vitamin B1) and the life-saving penicillin antibiotics.[5][6][7]

This guide provides a comprehensive exploration of the discovery and history of thiazole synthesis. It is designed for the researcher, scientist, and drug development professional, moving beyond a simple recitation of reactions to explain the mechanistic rationale and strategic considerations that have driven the evolution of thiazole synthesis from its 19th-century origins to the sophisticated, high-yield methods employed today. We will dissect the foundational syntheses, understand their mechanistic underpinnings, and trace their evolution as chemists sought to incorporate this versatile heterocycle into an ever-expanding portfolio of therapeutic agents.[8]

The Foundational Breakthrough: The Hantzsch Thiazole Synthesis

The history of synthetic thiazole chemistry begins in earnest with the pioneering work of Arthur Hantzsch and J.H. Weber. In 1887, they reported a robust and versatile method for constructing the thiazole ring that remains a mainstay of heterocyclic chemistry to this day.[9][10] The Hantzsch Thiazole Synthesis is a testament to elegant chemical logic, involving the condensation reaction between an α-haloketone and a thioamide.[10][11]

Mechanistic Causality: A Tale of Two Nucleophiles

The success of the Hantzsch synthesis lies in the distinct reactivity of the thioamide component, which possesses two key nucleophilic centers: the sulfur atom and the nitrogen atom. The reaction proceeds through a logical, self-validating sequence:

-

Initial S-Alkylation: The sulfur atom of the thioamide, being a soft and highly effective nucleophile, initiates the reaction by attacking the electrophilic carbon of the α-haloketone in a classic SN2 reaction. This initial step is kinetically favored and forms an isothioamide salt intermediate.

-

Intramolecular Cyclization: The intermediate now possesses a nucleophilic nitrogen. This nitrogen atom attacks the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular cyclization is entropically favored and forms a five-membered ring, specifically a hydroxythiazoline intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This acid-catalyzed step is the thermodynamic driving force of the reaction, as it results in the formation of the stable, aromatic thiazole ring.

This mechanistic pathway explains the inherent efficiency of the reaction; it is a cascade of logical, high-yielding transformations that culminate in a highly stable aromatic product.

Visualizing the Hantzsch Synthesis

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol, a classic example of the Hantzsch synthesis using thiourea as the thioamide component, demonstrates the practical simplicity and efficiency of the method.[4][11]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware (vial, beaker, Buchner funnel) and heating/stirring apparatus

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).[4][11]

-

Solvation: Add 5 mL of methanol to the vial to serve as the reaction solvent. Add a magnetic stir bar.[4]

-

Heating: Heat the mixture on a hot plate with stirring for approximately 30 minutes. The reaction is typically exothermic.

-

Cooling & Neutralization: Remove the vial from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[11]

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water to remove any remaining inorganic salts.

-

Drying: Allow the product to air dry on a watch glass. The resulting 2-amino-4-phenylthiazole is often of sufficient purity for characterization without further purification.

Expanding the Synthetic Toolkit: The Cook-Heilbron Synthesis

While the Hantzsch synthesis is powerful, it primarily produces 2- and/or 4-substituted thiazoles. The synthesis of 5-aminothiazoles remained a challenge until a landmark discovery in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[12] The Cook-Heilbron thiazole synthesis provided a mild and efficient route to this previously elusive class of compounds.[12]

The reaction involves the condensation of an α-aminonitrile with carbon disulfide (or other dithioacids/esters).[9][12] This method's ingenuity lies in its orthogonal approach to building the ring, constructing the C5-N bond first.

Mechanistic Rationale

-

Dithiocarbamate Formation: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide, forming a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the nitrile carbon. This cyclization forms a 5-imino-thiazolidine-2-thione intermediate.

-

Tautomerization: The intermediate undergoes a tautomeric shift to yield the final, stable 5-aminothiazole-2-thiol product. This aromatization step provides the thermodynamic driving force.

Visualizing the Cook-Heilbron Synthesis

Caption: Figure 2: Cook-Heilbron Synthesis Mechanism.

Nature's Endorsement: The Biological Impetus for Thiazole Synthesis

The intense and sustained interest in thiazole synthesis is inextricably linked to the discovery of its central role in vital biomolecules.

-

Thiamine (Vitamin B1): The structure of thiamine consists of a pyrimidine ring linked to a thiazole ring.[13][14] In its active form, thiamine diphosphate (TDP), the thiazole ring is the chemical workhorse. The proton at the C2 position is unusually acidic, and its removal generates a carbanion (ylide) that is crucial for its coenzyme function in carbohydrate metabolism.[13] The quest to understand and synthesize thiamine was a major driver of early heterocyclic chemistry.

-

Penicillin: The discovery of penicillin revolutionized medicine. Its core structure features a five-membered thiazolidine ring (a reduced thiazole) fused to a four-membered β-lactam ring.[15][16] This strained bicyclic system, known as the penam core, is essential for its ability to inhibit bacterial cell wall synthesis.[15][16] The presence of this sulfur-containing heterocycle in such a profoundly important antibiotic underscored the therapeutic potential of the thiazole family.

The Modern Era: Evolution and Refinement

While the classical syntheses remain relevant, modern organic chemistry has focused on improving their efficiency, scope, and environmental footprint. This evolution has been characterized by several key trends:

-

Multi-Component Reactions (MCRs): Modern variations of the Hantzsch synthesis often employ a one-pot, three-component approach, combining an α-haloketone, a thioamide source, and an aldehyde to generate highly substituted thiazoles in a single step.[17][18]

-

Green Chemistry Approaches: Significant effort has been directed towards making thiazole synthesis more environmentally benign. This includes the development of solvent-free reactions, the use of microwave irradiation to accelerate reaction times, and the application of reusable heterogeneous catalysts like silica-supported tungstosilicic acid.[17][19]

-

Novel Methodologies: Beyond modifications of classical routes, new syntheses have been developed, such as the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, which offers access to different substitution patterns under mild conditions.[19][20]

Comparative Overview of Key Synthetic Strategies

| Synthesis Method | Key Reactants | Primary Product Type | Key Advantages & Characteristics |

| Hantzsch Synthesis | α-Haloketone + Thioamide | 2,4- and 2,4,5-Substituted Thiazoles | Highly reliable, versatile, high-yielding, foundational method.[10][11] |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | Provides access to 5-amino substituted thiazoles under mild conditions. |

| Modern MCR Variants | Aldehyde + α-Haloketone + Thiourea | Highly Substituted Thiazoles | One-pot efficiency, increased molecular complexity, often uses green catalysts.[17] |

Conclusion

The journey of thiazole synthesis is a compelling narrative of chemical innovation, driven by both fundamental scientific curiosity and the profound impact of thiazole-containing molecules on human health. From the elegant and enduring logic of the Hantzsch synthesis to the sophisticated, environmentally conscious methods of the 21st century, the ability to construct this versatile heterocycle has been a critical enabler of progress in drug discovery. The thiazole ring, first pieced together in a 19th-century laboratory, is now a ubiquitous feature in a vast array of life-saving drugs, from antibiotics and antivirals (Ritonavir) to anti-inflammatory (Meloxicam) and anticancer agents (Dasatinib).[3][5][12] The continued refinement of its synthesis ensures that the thiazole scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future, empowering scientists to design the next generation of therapeutic agents.

References

-

Neliti. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

-

Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

PubMed. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Generalised penicillin structure showing the b-lactam and thiazolidine.... Retrieved from [Link]

-

Britannica. (n.d.). Thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic structure of thiamine composed of a pyrimidine ring and a.... Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). General chemical structure of Penicillin Recently, 2-aminothiazole was.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

-

ACS Publications. (2021, November 17). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Future Origin. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Preprints.org. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-(5-PHENYL-4-THIAZOLECARBOXAMIDO)PENICILLIN. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

-

Jons Jacob Berzelius. (n.d.). Retrieved from [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Jöns Jacob Berzelius. Retrieved from [Link]

-

Science History Institute. (n.d.). Jöns Jakob Berzelius. Retrieved from [Link]

-

Simple English Wikipedia. (n.d.). Jöns Jakob Berzelius. Retrieved from [Link]

-

Linda Hall Library. (2018, August 20). Jakob Berzelius. Retrieved from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. media.neliti.com [media.neliti.com]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. Thiamine Properties [thiamine.dnr.cornell.edu]

- 14. researchgate.net [researchgate.net]

- 15. Penicillin - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. Thiazole synthesis [organic-chemistry.org]

- 20. encyclopedia.pub [encyclopedia.pub]

A Senior Application Scientist's Guide to Ethyl 2-Chloro-4-methylthiazole-5-carboxylate: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a highly functionalized thiazole derivative that has emerged as a cornerstone building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its key functional groups: a reactive chloro-substituent at the 2-position, an ester moiety at the 5-position, and a methyl group at the 4-position. This arrangement provides a versatile scaffold for constructing complex molecular architectures.

The thiazole ring itself is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds known for their anti-inflammatory, antibacterial, and antineoplastic properties.[1] The chloro group at the C2 position is particularly significant as it serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of high-value compounds, most notably the anti-gout medication Febuxostat.[2][3] This guide provides an in-depth exploration of its synthesis, chemical behavior, and critical applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is typically a solid at room temperature.[4]

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 7238-62-2 | [4][5] |

| Molecular Formula | C₇H₈ClNO₂S | [4][5] |

| Molecular Weight | 205.66 g/mol | [4][5] |

| Appearance | Colorless or pale yellow liquid/solid | [4][5] |

| Melting Point | ~32-46 °C | [5] |

| Boiling Point | ~244-245 °C | [5] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMSO) |[5] |

While detailed public spectroscopic data is limited, the structure is readily confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include a quartet and a triplet for the ethyl ester protons, a singlet for the C4-methyl protons.

-

¹³C NMR: Characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring (with C2 being significantly influenced by the chlorine atom), the C4-methyl carbon, and the carbons of the ethyl group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

IR Spectroscopy: Key absorption bands would be present for the C=O stretch of the ester and C=N stretching within the thiazole ring.

Synthesis: From Amino-Thiazole to Chloro-Thiazole

The most prevalent and industrially relevant synthesis of this compound involves a Sandmeyer-type reaction starting from its amino precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate.[6][7] This transformation is a classic and reliable method for converting an aromatic amine into a halide.

The causality behind this choice is twofold:

-

Precursor Availability: The starting material, ethyl 2-amino-4-methylthiazole-5-carboxylate, is readily synthesized via the Hantzsch thiazole synthesis, by condensing an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thiourea).[1][8]

-

Reaction Robustness: The diazotization of the amino group followed by displacement with a chloride ion is a high-yielding and scalable process.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];

} enddot Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is a representative synthesis adapted from established chemical principles.[9]

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C using an ice-salt bath. The fine, stirrable slurry is crucial for efficient diazotization. c. Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is exothermic and temperature control is paramount to prevent its decomposition. d. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Sandmeyer Reaction (Chloro-de-amination): a. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Extract the reaction mixture with dichloromethane (3x volumes). b. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ester functionality at C5.

dot graph "Reactivity_Map" { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];

} enddot Figure 2: Key reactivity sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the ring nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10] This reactivity is the most exploited feature of the molecule.

-

Causality: The reactivity order for halogen displacement in thiazoles can vary, but the 2-position is generally highly susceptible to attack by soft nucleophiles like amines and thiols.[6] The presence of the electron-withdrawing ester group at the 5-position further enhances the electrophilicity of the C2 carbon, making these substitutions efficient.

Common nucleophiles include:

-

Amines (Primary and Secondary): Reaction with various amines is a primary route to synthesize 2-amino-thiazole derivatives, which are common motifs in pharmaceuticals.

-

Thiols: Thiolates readily displace the chloride to form 2-thioether-substituted thiazoles.

-

Alcohols: Alkoxides can also displace the chloride, though often requiring stronger conditions than amines or thiols.

Transformations of the C5-Ester Group

The ethyl ester at the 5-position provides another handle for synthetic modification.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using NaOH or LiOH). This is a crucial step in the synthesis of many final drug products, including Febuxostat, where the carboxylic acid is a key pharmacophoric feature.[11][12]

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to further functionalization, such as oxidation to an aldehyde or conversion to other groups.

-

Amidation: Direct conversion to an amide is also possible by reacting with an amine, often at elevated temperatures or with specific catalysts.

Application Spotlight: Keystone Intermediate in the Synthesis of Febuxostat

The most prominent application of this compound is as a key intermediate in certain synthetic routes to Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3][13]

While multiple synthetic routes to Febuxostat exist, many converge on the construction of the central thiazole ring. One efficient approach involves the Hantzsch condensation between 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate.[11] This directly forms the ethyl ester of Febuxostat, which is then hydrolyzed to the final active pharmaceutical ingredient (API). This highlights the utility of related chloro-ketoesters in building the core Febuxostat structure.

dot graph "Febuxostat_Synthesis_Logic" { rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];

} enddot Figure 3: Conceptual workflow for Febuxostat synthesis highlighting the role of a chloro-ester intermediate.

The structural similarity and reactivity principles make this compound an analogous and equally valuable building block for creating a diverse library of Febuxostat-like molecules and other bioactive thiazole derivatives for drug discovery programs.[7][14]

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable and versatile reactivity at both the C2 and C5 positions, and its proven utility in the synthesis of important pharmaceuticals like Febuxostat underscore its value. By understanding the fundamental principles of its synthesis and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel therapeutics.

References

- Time in Atlanta, GA, US. Google Search. Accessed January 7, 2026.

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. Accessed January 7, 2026. [Link]

-

Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Accessed January 7, 2026. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Accessed January 7, 2026. [Link]

-

Preparation method of intermediate of febuxostat. SciSpace. Accessed January 7, 2026. [Link]

-

A process for the preparation of febuxostat. European Patent Office. Accessed January 7, 2026. [Link]

-

Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Accessed January 7, 2026. [Link]

-

Febuxostat. New Drug Approvals. Accessed January 7, 2026. [Link]

- WO2012168948A2 - Process for febuxostat.

-

Ethyl 2-[butyl(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Accessed January 7, 2026. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Accessed January 7, 2026. [Link]

- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Accessed January 7, 2026. [Link]

-

2-Chlorothiazole. PubChem. Accessed January 7, 2026. [Link]

-

Ethyl 2-[butyl(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Accessed January 7, 2026. [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. Accessed January 7, 2026. [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Accessed January 7, 2026. [Link]

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Accessed January 7, 2026. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. chemimpex.com [chemimpex.com]

Predicted Mechanism of Action for Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in modern drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold." Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This versatility stems from the thiazole core's capacity for diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]

One such versatile building block is ethyl 2-chloro-4-methylthiazole-5-carboxylate.[6][7][8][9] The chloro-substituent at the 2-position serves as a reactive handle for nucleophilic substitution, while the ester at the 5-position can be readily modified, making it an ideal starting point for the synthesis of large, diverse chemical libraries. This guide presents a predicted mechanism of action for derivatives of this compound, grounded in the extensive literature on related thiazole structures, and provides a comprehensive roadmap for experimental validation.

Part 1: Predicted Biological Activities and Key Molecular Targets

While direct experimental data on derivatives of this compound is nascent, a robust predictive framework can be constructed by analyzing the established activities of structurally related thiazole-containing compounds. The evidence strongly points towards two primary predicted activities: anticancer and enzyme inhibition .

Predicted Anticancer Activity

The most prominently reported activity for novel thiazole derivatives is their cytotoxic effect on cancer cells.[2][10][11][12] The predicted mechanism is likely multifactorial, converging on the disruption of key signaling pathways that control cell growth and survival.

1.1.1 Predicted Molecular Targets: Kinase Inhibition

A significant number of thiazole-containing drugs and clinical candidates function as kinase inhibitors.[13][14] The nitrogen and sulfur atoms of the thiazole ring are adept at forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases. Based on this precedent, we predict that derivatives of this compound are likely to target protein kinases critical for cancer progression.

-

Src/Abl Kinases: Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole carboxamide core.[14] It is plausible that novel derivatives could be designed to occupy the same kinase domains.

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Several studies have identified thiazole derivatives that exhibit anti-proliferative activity through the inhibition of VEGFR-2.[3]

-

Other Oncogenic Kinases: The modular nature of the starting compound allows for the synthesis of derivatives targeting other relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), or Cyclin-Dependent Kinases (CDKs).

1.1.2 Predicted Cellular Effects

Inhibition of these upstream kinases is predicted to trigger a cascade of downstream cellular events, culminating in cancer cell death.

-

Induction of Apoptosis: By blocking pro-survival signaling, these derivatives are expected to activate the intrinsic or extrinsic apoptotic pathways. This is often characterized by mitochondrial depolarization, DNA fragmentation, and caspase activation.[2][3]

-

Cell Cycle Arrest: Disruption of kinase signaling frequently leads to arrest at critical cell cycle checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[2][3]

Predicted Enzyme Inhibition Beyond Kinases

The thiazole scaffold is also present in inhibitors of other enzyme classes.

-

Biotin Carboxylase: Some thiazole-containing compounds have been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis, presenting a potential mechanism for novel antibacterial agents.[15]

-

α-Glucosidase: Thiazole derivatives have also been explored as α-glucosidase inhibitors for the management of diabetes.[1]

Part 2: A Proposed Model for the Mechanism of Action

We propose a primary mechanism of action centered on the inhibition of an oncogenic tyrosine kinase (e.g., VEGFR-2). This model provides a testable hypothesis for guiding initial screening and validation experiments.

Caption: Predicted mechanism of action for a thiazole derivative.

Part 3: A Practical Guide to Experimental Validation

The following protocols provide a self-validating workflow to systematically test the proposed mechanism of action. The causality is established by moving from broad cytotoxic effects to specific molecular target engagement.

Experimental Workflow Overview

Caption: A stepwise workflow for validating the predicted mechanism.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of the thiazole derivatives that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cell lines (e.g., HepG2, A549, HCT-15) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | Derivative Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-15 |

| 5a | R = 4-fluorophenyl | 5.2 | 8.1 | 6.5 |

| 5b | R = 4-methoxyphenyl | 12.8 | 15.3 | 14.1 |

| 5c | R = 4-chlorophenyl | 2.1 | 4.5 | 3.8 |

| Taxol | (Positive Control) | 0.05 | 0.03 | 0.04 |

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Objective: To determine if the lead compounds induce cell cycle arrest and/or apoptosis.

Methodology:

-

Treatment: Treat cells with the lead thiazole derivatives at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

For Cell Cycle Analysis:

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Analyze the DNA content using a flow cytometer.

-

-

For Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend the harvested cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.[3]

-

Analyze the cells immediately by flow cytometry.

-

Protocol 3: Target Engagement (Western Blot)

Objective: To confirm if the lead compounds inhibit the phosphorylation of the predicted target kinase and its downstream effectors.

Methodology:

-

Treatment and Lysis: Treat cells with the lead compounds for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, and an anti-GAPDH loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Computational Approaches for Target Refinement

Computational studies can accelerate the drug discovery process by predicting binding affinities and guiding the synthesis of more potent derivatives.[16][17][18]

Workflow for Molecular Docking:

-

Protein Preparation: Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 3D structures of the thiazole derivatives and perform energy minimization.

-

Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligands into the ATP-binding site of the prepared protein.[10]

-

Analysis: Analyze the resulting poses and docking scores. The best candidates will show low binding energy and favorable interactions (e.g., hydrogen bonds) with key residues in the active site.

Conclusion and Future Outlook

This guide outlines a predicted mechanism of action for this compound derivatives, focusing on their potential as anticancer agents via kinase inhibition. The proposed workflow provides a rigorous, step-by-step approach to validate this hypothesis, from cellular screening to specific molecular target engagement. The inherent versatility of the thiazole scaffold suggests that with rational design, guided by both experimental and computational feedback, these derivatives represent a promising class of compounds for the development of novel therapeutics. Future work should focus on in vivo efficacy studies in relevant animal models and exploration of other potential therapeutic applications, such as antimicrobial or anti-inflammatory agents.

References

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018-01-20). PubMed.

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation.

- Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online.

- The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). [Source not provided].

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.

- A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). [Source not provided].

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.

- Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (n.d.). PMC - NIH.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI.

- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018-05-11). PMC.

- Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2025-08-04). ResearchGate.

- Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate factory direct white raw powder high quality. (2024-09-02). Echemi.

- This compound. (n.d.). CymitQuimica.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (n.d.). PubMed.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30). PubMed.

- Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. (2024-04-09). ChemBK.

- This compound. (n.d.). Biotuva Life Sciences.

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. This compound – Biotuva Life Sciences [biotuva.com]

- 10. jpionline.org [jpionline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to Screening for Biological Activity of Substituted Thiazole Carboxylates

Foreword: The Thiazole Carboxylate Scaffold - A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts.[2][3] When functionalized with a carboxylate group and other substituents, the resulting thiazole carboxylate derivatives present a rich chemical space for exploring a wide array of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic thinking behind the screening process. As a Senior Application Scientist, my goal is to equip you with not only the "how" but, more importantly, the "why" of experimental design, ensuring that your screening cascades are both efficient and insightful. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Strategic Planning of the Screening Cascade

A successful screening campaign begins not in the lab, but with a well-defined strategy. The substitution patterns on your thiazole carboxylate library will heavily influence the most promising biological targets to investigate. A thorough understanding of the structure-activity relationships (SAR) reported in the literature is paramount.[7][8]

Initial Triage: Broad-Spectrum versus Target-Oriented Screening

The initial decision in your screening cascade is whether to cast a wide net with broad-spectrum phenotypic screens or to pursue a more focused, target-oriented approach.

-

Broad-Spectrum Screening: This is often the starting point when exploring a novel class of compounds. Phenotypic assays, such as cytotoxicity screens against cancer cell lines or antimicrobial assays against a panel of pathogens, can quickly identify "hit" compounds with interesting biological effects.[4][9] The advantage here is the potential for discovering unexpected activities and novel mechanisms of action.

-

Target-Oriented Screening: If your substituted thiazole carboxylates have been designed with a specific biological target in mind (e.g., a particular enzyme or receptor), then a target-oriented screen is the logical choice.[10][11] This approach is more hypothesis-driven and can provide more direct evidence of a compound's mechanism of action.

The choice between these two strategies is not mutually exclusive. Often, a broad-spectrum screen is used for initial hit identification, followed by more focused target deconvolution studies to elucidate the mechanism of action of the most promising compounds.

Leveraging In Silico Methods for Preliminary Assessment

Before committing to resource-intensive wet lab experiments, computational (in silico) methods can provide valuable insights and help prioritize compounds for screening.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[12][13] It can be used to screen virtual libraries of thiazole carboxylates against known drug targets, providing a preliminary assessment of their potential binding affinity and mode of interaction.[12]

-

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties are critical for the success of any drug candidate. In silico models can predict these properties, helping to flag compounds with potential liabilities early in the discovery process.

Caption: In Silico Workflow for Prioritizing Thiazole Carboxylates.

Part 2: Core Screening Methodologies for Biological Activity

This section provides detailed protocols and the underlying rationale for key biological assays relevant to substituted thiazole carboxylates.

Anticancer Activity Screening